3-(4-chlorophenyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one
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Description
3-(4-chlorophenyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one is a useful research compound. Its molecular formula is C26H19ClN4O2S and its molecular weight is 486.97. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
Compounds featuring chlorophenyl and indolin motifs, similar to the one , have been synthesized and evaluated for their antimicrobial activities. For instance, certain tetrahydropyrimidine derivatives exhibited significant inhibition against bacterial and fungal growth, showcasing the potential of these structures as antimicrobial agents (Akbari et al., 2008). Similarly, novel (2-oxo-3-(arylimino)indolin-1-yl)-N-aryl acetamide derivatives have shown promising antibacterial and antifungal activities, further highlighting the scientific research interest in compounds bearing these functional groups (Debnath & Ganguly, 2015).
Synthetic Methodologies
The synthesis of compounds with complex structures, including pyrimidoindol derivatives, often involves innovative methodologies that contribute to the field of organic chemistry. For example, the formation of pyrimido[1,2-a]indoles from specific indole or oxazoloindole derivatives in reactions with aromatic amines has been documented, showcasing the versatility and creativity in synthetic strategies (Suzdalev, Den’kina, & Tkachev, 2013).
Optical and Electronic Properties
Investigations into the optoelectronic properties of compounds featuring indolyl and phenylimidazo[1,5-a]pyridine moieties reveal their potential in semiconductor and photovoltaic applications. These studies provide insights into the charge transfer, absorption, emission spectra, and other relevant properties at both molecular and solid-state levels, highlighting the importance of such compounds in developing new materials for electronic devices (Irfan et al., 2019).
properties
IUPAC Name |
3-(4-chlorophenyl)-2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-5H-pyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19ClN4O2S/c27-17-9-11-18(12-10-17)31-25(33)24-23(19-6-2-3-7-20(19)28-24)29-26(31)34-15-22(32)30-14-13-16-5-1-4-8-21(16)30/h1-12,28H,13-15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGQVATHSGUVREK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NC4=C(C(=O)N3C5=CC=C(C=C5)Cl)NC6=CC=CC=C64 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19ClN4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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